PKR2-Selective Antagonism vs PKRA7
A457 demonstrates PKR2-selective antagonism with no detectable activity at PKR1, in contrast to PKRA7 (PKRA83) which potently inhibits both receptor subtypes. In aequorin-based calcium mobilization assays, A457 exhibited an IC50 of 102 nM at PKR2 and showed no inhibition of PKR1 at concentrations up to 10 µM [1]. By comparison, PKRA7 displays IC50 values of 5.0 nM at PKR1 and 8.2 nM at PKR2 . This receptor subtype selectivity profile makes A457 a more appropriate tool for studies requiring isolation of PKR2-mediated signaling pathways without confounding PKR1 antagonism.
| Evidence Dimension | Receptor subtype selectivity (PKR2 vs. PKR1 antagonism) |
|---|---|
| Target Compound Data | PKR2 IC50 = 102 nM; PKR1 IC50 >10,000 nM (no inhibition detected at 10 µM) |
| Comparator Or Baseline | PKRA7 (PKRA83): PKR2 IC50 = 8.2 nM; PKR1 IC50 = 5.0 nM |
| Quantified Difference | A457 shows >98-fold selectivity for PKR2 over PKR1 (no PKR1 activity up to 10 µM), while PKRA7 is a dual antagonist with 1.6-fold PKR1 preference |
| Conditions | Aequorin-based calcium mobilization assay in CHO cells expressing human PKR1 or PKR2; agonist: PK2 |
Why This Matters
Procurement of A457 rather than PKRA7 is essential for experiments where PKR1-mediated signaling must remain unperturbed, as dual antagonism would confound pathway-specific interpretations.
- [1] Chen, D.-N., Ma, Y.-T., Liu, H., Zhou, Q.-Y., & Li, J.-D. (2014). Functional Rescue of Kallmann Syndrome-associated Prokineticin Receptor 2 (PKR2) Mutants Deficient in Trafficking. Journal of Biological Chemistry, 289(22), 15518–15526. View Source
